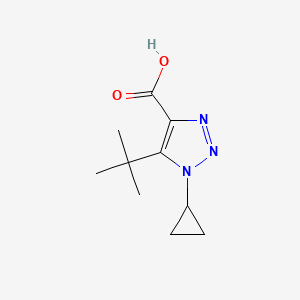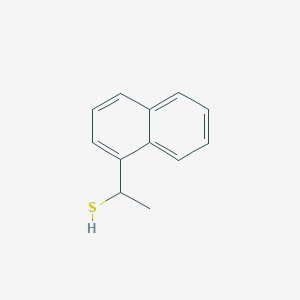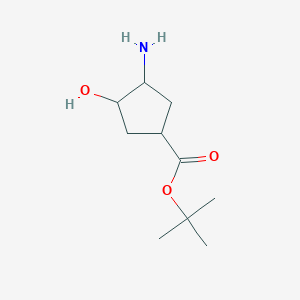
tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of cyclopentane, featuring an amino group, a hydroxy group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the starting material.
Formation of Intermediate:
Esterification: The intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The tert-butyl ester group may also play a role in modulating the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of pharmaceuticals.
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Studied for its biological activity.
Uniqueness
tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is unique due to its specific combination of functional groups and cyclopentane ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6/h6-8,12H,4-5,11H2,1-3H3 |
InChI Key |
BFNLOKNWCXPVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione](/img/structure/B13283934.png)
![1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol](/img/structure/B13283938.png)

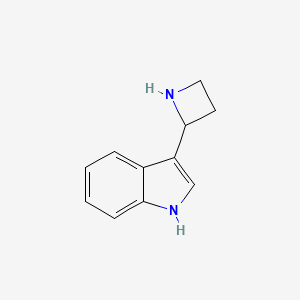
amine](/img/structure/B13283964.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13283965.png)
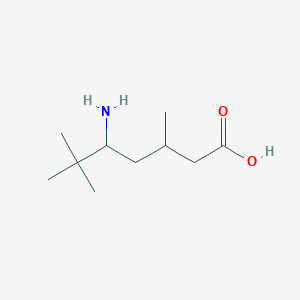
![tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate](/img/structure/B13283989.png)


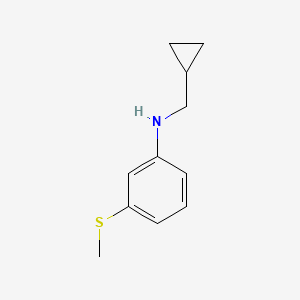
![1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol](/img/structure/B13284012.png)
